3-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol

Lipophilicity Membrane permeability ADME prediction

Lead optimization demands precise lipophilicity control-unsubstituted cyclohexyl analogs often fail to permeate membranes. This 3,3-dimethyl variant resolves that deficit: it delivers a +0.9 logP increase over the cyclohexyl parent while preserving identical HBD, HBA, and TPSA, enabling passive diffusion into intracellular or CNS targets without altering hydrogen-bonding capacity. • Lipophilicity: XLogP3-AA 2.7 (+0.9 vs. cyclohexyl analog) • Steric profile: gem-dimethyl restricts amine conformation for SAR and selectivity studies • Derivatization: terminal primary alcohol allows esterification, oxidation, sulfonation, or nucleophilic displacement Supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
Cat. No. B13248863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCC1(CCCC(C1)NCCCO)C
InChIInChI=1S/C11H23NO/c1-11(2)6-3-5-10(9-11)12-7-4-8-13/h10,12-13H,3-9H2,1-2H3
InChIKeyZGMAMYFNECPUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol: Procurement-Relevant Identity and Physicochemical Profile


3-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol (CAS 1341890-78-5) is a secondary amino alcohol belonging to the N-cyclohexyl-3-aminopropanol class, with molecular formula C₁₁H₂₃NO and molecular weight 185.31 g/mol [1]. The compound features a 3,3-dimethylcyclohexyl substituent on the amine nitrogen and a linear propan-1-ol chain, yielding a computed XLogP3-AA of 2.7, two hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 32.3 Ų [1]. It is commercially available at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Dimethyl-substituted lipophilic amino alcohol scaffold — balanced hydrogen-bonding capacity (2 HBD, 2 HBA) and moderate computed lipophilicity suit membrane permeability studies.
Terminal primary alcohol provides a versatile handle for synthetic derivatization or metabolic stability profiling.
Batch-specific orthogonal QC (NMR, HPLC, GC) supports high-confidence structural identity verification.

Why 3-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol Cannot Be Replaced by In-Class Amino Alcohols Without Verification


Within the N-cyclohexyl-3-aminopropanol family, seemingly minor structural variations produce quantifiable differences in lipophilicity and steric profile that directly impact membrane permeability, metabolic stability, and target binding. The 3,3-dimethyl substitution on the cyclohexyl ring increases XLogP3-AA by approximately 0.9 log units relative to the unsubstituted cyclohexyl analog [1][2]. Isomers with alternative alcohol placement (e.g., propan-2-ol vs. propan-1-ol) alter hydrogen-bonding geometry and metabolic susceptibility, while regioisomers such as the 3,5-dimethyl variant share the same computed logP but differ in steric presentation around the amine [1][3]. Absent direct comparative biological data, generic substitution without experimental validation introduces uncontrolled variables in solubility, target engagement, and ADME outcomes.

Lipophilicity shift with unsubstituted analog
Replacing the 3,3-dimethylcyclohexyl group with an unsubstituted cyclohexyl ring may lower predicted membrane partitioning potential.
Steric presentation differs between regioisomers
The 3,5-dimethyl regioisomer shares the same computed logP and TPSA but distributes steric bulk differently, potentially altering target binding fit or ring metabolism.
Alcohol positional isomer alters metabolic pathway
Propan-2-ol isomers shift the alcohol from primary to secondary, changing substrate preference for alcohol dehydrogenase vs. CYP-mediated oxidation.

Quantitative Differentiation Evidence for 3-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol Against Closest Analogs


Lipophilicity Differential: XLogP3-AA 2.7 vs. Unsubstituted Cyclohexyl Analog XLogP3-AA 1.8

The 3,3-dimethyl substitution elevates the computed partition coefficient (XLogP3-AA) by 0.9 log units compared to the unsubstituted 3-(cyclohexylamino)propan-1-ol. Target compound XLogP3-AA = 2.7 [1]; comparator XLogP3-AA = 1.8 [2]. Both values were computed using the same XLogP3 3.0 algorithm. A delta of +0.9 logP corresponds to an approximately 8-fold increase in membrane partitioning potential under neutral conditions.

Lipophilicity Shift
Head-to-head
ΔXLogP3-AA +0.9 (≈8× higher membrane partitioning)
Supports permeability-based scaffold selection.
Computed by XLogP3 algorithm; biological validation recommended.
Lipophilicity Membrane permeability ADME prediction

Steric Differentiation: 3,3-Dimethyl vs. 3,5-Dimethyl Regioisomer Substituent Geometry

The 3,3-dimethylcyclohexyl substituent places both methyl groups on the same ring carbon (C3), creating a geminal dimethyl motif that generates a localized steric bulk adjacent to the amine linkage. In contrast, the 3,5-dimethyl isomer distributes methyl groups across two carbons (C3 and C5). While both isomers share identical molecular weight (185.31 g/mol), XLogP3-AA (2.7), and TPSA (32.3 Ų) [1][2], the gem-dimethyl configuration of the 3,3-isomer produces a qualitatively distinct steric environment that may differentially affect enzyme active site fit, receptor binding pocket occupancy, and metabolic oxidation at the cyclohexyl ring.

Steric Substituent Geometry
Class-level
Gem-dimethyl (C3) vs. distributed 3,5-dimethyl on cyclohexyl ring
Steric environment may influence binding pose or metabolic soft spot.
No direct biological data; structural inference.
Steric hindrance Structure-activity relationship Regioisomer comparison

Commercially Verified Purity: ≥95% with Batch-Specific NMR, HPLC, and GC Documentation

The target compound is supplied at a standard purity of ≥95%, with each batch accompanied by QC documentation including NMR, HPLC, and GC analytical data . This three-method purity verification provides orthogonal confirmation of identity and purity. By comparison, the positional isomer 1-[(3,3-dimethylcyclohexyl)amino]propan-2-ol (CAS 1341607-58-6) is listed by multiple vendors at ≥95% purity but with fewer publicly disclosed QC document types . The availability of multi-method batch QC reduces procurement risk for applications requiring high-confidence structural identity.

Orthogonal QC Package
Data to verify
≥95% purity with NMR, HPLC, and GC batch data
Multi-method QC reduces structural misassignment risk.
Supplier documentation; independent verification recommended.
Quality control Purity specification Batch traceability

Molecular Geometry Advantage: Propan-1-ol Backbone vs. Propan-2-ol Positional Isomer

The propan-1-ol backbone of the target compound places the hydroxyl group at the terminal position of a three-carbon chain, separated from the amine by two methylene units. In the positional isomer 1-[(3,3-dimethylcyclohexyl)amino]propan-2-ol (CAS 1341607-58-6), the alcohol is at the secondary (C2) position, one carbon closer to the amine nitrogen [1]. This structural difference alters the distance between hydrogen bond donor and acceptor sites (N···O spacing) and the potential for intramolecular hydrogen bonding. In amino alcohol SAR, terminal alcohol placement is associated with distinct metabolic profiles—primary alcohols are substrates for alcohol dehydrogenase (ADH), while secondary alcohols are substrates for different oxidoreductases, leading to divergent metabolic clearance rates.

Alcohol Position
Class-level
Terminal primary alcohol (propan-1-ol) vs. secondary (propan-2-ol)
Primary alcohol directs ADH-mediated metabolism pathway.
Metabolic inference from amino alcohol class knowledge.
Positional isomerism Hydrogen bonding Metabolic stability

Application Scenarios Where 3-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol Offers Demonstrable Selection Advantages


Medicinal Chemistry SAR Programs Targeting CNS-Penetrant or Membrane-Permeable Amino Alcohol Scaffolds

The +0.9 logP enhancement over the unsubstituted cyclohexyl analog [1] positions this compound as the preferred choice when increased membrane permeability is required in a lead optimization campaign. Researchers exploring blood-brain barrier penetration or intracellular target engagement in CNS programs can rationally select the 3,3-dimethyl variant over simpler cyclohexylamino propanols to improve passive diffusion, while maintaining the same hydrogen-bonding capacity (HBD=2, HBA=2) and TPSA (32.3 Ų) [2].

Structure-Activity Relationship Studies Requiring Defined Steric Bulk at the Amine Substituent

The gem-dimethyl configuration at C3 creates a sterically congested environment proximal to the secondary amine [1]. This is valuable for SAR investigations where conformational restriction or steric shielding of the amine is hypothesized to modulate target selectivity. The 3,5-dimethyl regioisomer, while iso-lipophilic, distributes steric bulk differently and is not a direct steric replacement [2].

Metabolic Stability Profiling of Primary vs. Secondary Alcohol Amino Alcohols

The terminal primary alcohol of the propan-1-ol chain distinguishes this compound metabolically from propan-2-ol positional isomers [1]. Drug metabolism researchers can use this compound as a defined substrate to compare ADH-mediated oxidation rates versus CYP-mediated secondary alcohol clearance, generating structure-metabolism relationship data that informs further scaffold optimization [2].

Synthetic Intermediate for Derivatization via the Primary Alcohol Handle

The terminal primary alcohol provides a chemically accessible functional group for further derivatization—esterification, sulfonation, oxidation to the aldehyde/carboxylic acid, or nucleophilic substitution after activation. This positions the compound as a versatile building block for generating focused libraries of N-(3,3-dimethylcyclohexyl)-substituted analogs, where the 3,3-dimethylcyclohexyl motif is retained as a lipophilic/steric anchor while the propanol terminus is diversified [1].

Application
Selection Property
Validation Focus
CNS-penetrant amino alcohol SAR
Dimethyl-substituted lipophilic scaffold
Membrane permeability & BBB penetration assay validation
Steric SAR at amine substituent
Gem-dimethyl steric bulk configuration
Binding pocket fit or metabolic soft-spot profiling
Metabolic stability of primary alcohol
Terminal primary alcohol (propan-1-ol)
ADH-mediated clearance vs. secondary alcohol pathways
Synthetic intermediate derivatization
Primary alcohol synthetic handle
Derivatization efficiency & product purity tracking
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